molecular formula C5H9ClOS2 B12544308 S-(2-Sulfanylethyl) 3-chloropropanethioate CAS No. 653577-69-6

S-(2-Sulfanylethyl) 3-chloropropanethioate

Cat. No.: B12544308
CAS No.: 653577-69-6
M. Wt: 184.7 g/mol
InChI Key: SPMORKZMZNGGCK-UHFFFAOYSA-N
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Description

S-(2-Sulfanylethyl) 3-chloropropanethioate is an organic compound with the molecular formula C₅H₉ClOS₂. . This compound is characterized by the presence of both a sulfanyl group and a chloropropanethioate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Sulfanylethyl) 3-chloropropanethioate typically involves the reaction of 3-chloropropanethioic acid with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microfluidic systems can be employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

S-(2-Sulfanylethyl) 3-chloropropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

S-(2-Sulfanylethyl) 3-chloropropanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Sulfanylethyl) 3-chloropropanethioate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-(2-Sulfanylethyl) 3-chloropropanethioate include:

  • S-(2-Sulfanylethyl) 3-bromopropanethioate
  • S-(2-Sulfanylethyl) 3-iodopropanethioate
  • S-(2-Sulfanylethyl) 3-fluoropropanethioate

Uniqueness

What sets this compound apart is its specific reactivity due to the presence of the chlorine atomIts unique combination of sulfanyl and chloropropanethioate groups also provides versatility in different chemical transformations .

Properties

CAS No.

653577-69-6

Molecular Formula

C5H9ClOS2

Molecular Weight

184.7 g/mol

IUPAC Name

S-(2-sulfanylethyl) 3-chloropropanethioate

InChI

InChI=1S/C5H9ClOS2/c6-2-1-5(7)9-4-3-8/h8H,1-4H2

InChI Key

SPMORKZMZNGGCK-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)SCCS

Origin of Product

United States

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